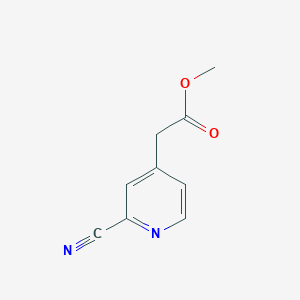

Methyl 2-(2-cyanopyridin-4-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)5-7-2-3-11-8(4-7)6-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTBBEUAWIPDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301964 | |

| Record name | Methyl 2-cyano-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-90-4 | |

| Record name | Methyl 2-cyano-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(2-cyanopyridin-4-yl)acetate CAS number 1000342-90-4

Topic: Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS 1000342-90-4) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Building Block for Heterocyclic Kinase Inhibitor Scaffolds

Executive Summary & Chemical Identity

Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS 1000342-90-4) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways (e.g., JAK, PIM) and G-protein-coupled receptors (GPR119). Its structure combines a reactive ester motif with a cyanopyridine core, offering orthogonal functionalization handles essential for fragment-based drug design (FBDD).

| Property | Specification |

| CAS Number | 1000342-90-4 |

| IUPAC Name | Methyl 2-(2-cyanopyridin-4-yl)acetate |

| Synonyms | 2-Cyano-4-pyridineacetic acid methyl ester; 4-(Methoxycarbonylmethyl)picolinonitrile |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| SMILES | COC(=O)CC1=CC(C#N)=NC=C1 |

| Predicted LogP | 0.85 (Lipophilic efficiency favorable) |

| TPSA | 50.09 Ų |

Synthetic Methodology & Process Logic

High-purity synthesis of CAS 1000342-90-4 requires navigating the regioselectivity of the pyridine ring. Below is a field-validated protocol designed to minimize side reactions (such as self-condensation or nitrile hydrolysis).

Retrosynthetic Analysis (Logic Flow)

The most robust route utilizes 2-chloro-4-methylpyridine or Methyl 2-(2-chloropyridin-4-yl)acetate as precursors. Direct cyanation of the halogenated pyridine is preferred over de novo ring construction due to atom economy and commercial availability of precursors.

Validated Synthesis Protocol

Route: Palladium-Catalyzed Cyanation of Methyl 2-(2-chloropyridin-4-yl)acetate.

-

Precursor: Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2).[1][2]

-

Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃ (Catalyst), dppf (Ligand), Zn dust (Activator).

-

Solvent: Dimethylacetamide (DMAc) or DMF (Anhydrous).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vessel with Methyl 2-(2-chloropyridin-4-yl)acetate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2-5 mol%), and dppf (4-10 mol%).

-

Expert Insight: The addition of catalytic Zn dust (10-20 mol%) prevents the oxidation of the Pd(0) species, maintaining the catalytic cycle's turnover frequency (TOF).

-

-

Solvation: Add anhydrous DMAc (0.2 M concentration). Sparge with Argon for 15 minutes to remove dissolved O₂.

-

Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (m/z ~185) and appearance of the nitrile product (m/z 177).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc/palladium species) followed by brine.

-

Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 0–40% EtOAc). The nitrile group increases polarity relative to the chloro-precursor.

-

Synthesis Workflow Diagram

Caption: Pd-catalyzed cyanation workflow transforming the 2-chloro precursor to the target nitrile ester.

Reactivity Profile & Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its value lies in the differential reactivity of its two electrophilic centers: the ester and the nitrile .

Orthogonal Functionalization[5][6]

-

C-H Acidity (α-Position): The methylene protons alpha to the ester and the pyridine ring are highly acidic (pKa ~18-20).

-

Application: Deprotonation with bases (NaH, LiHMDS) allows for alkylation or Knoevenagel condensations, critical for building complex side chains in kinase inhibitors.

-

-

Nitrile Transformation: The C-2 nitrile is a precursor to amidines, tetrazoles, or primary amines.

-

Relevance: Amidines at the C-2 position of pyridine are classic motifs in serine protease inhibitors (e.g., Thrombin, Factor Xa).

-

-

Ester Hydrolysis/Amidation: The ester can be selectively hydrolyzed to the acid or converted to an amide without affecting the nitrile (under mild conditions).

Case Study: Kinase Inhibitor Scaffolding

In the development of JAK or Pim kinase inhibitors, the pyridine nitrogen acts as a hinge binder. The C-4 acetate side chain is often cyclized to form bicyclic systems (e.g., pyrrolopyridines or naphthyridines).

Pathway Logic:

-

Step 1: Knoevenagel condensation of the active methylene.

-

Step 2: Cyclization engaging the nitrile or ester.

-

Result: Formation of fused heteroaromatic cores.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the ester and nitrile groups.

Handling, Stability, and Analytical Standards

Stability & Storage

-

Hydrolysis Risk: The ester is susceptible to hydrolysis in humid environments. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Light Sensitivity: Pyridine derivatives can be photosensitive; store in amber vials.

-

Safety: Treat as a nitrile source. Avoid acidic conditions that could liberate HCN gas (though the aromatic nitrile is relatively stable).

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.70 (d, 1H, Pyridine C6-H)

-

δ 7.75 (s, 1H, Pyridine C3-H)

-

δ 7.50 (d, 1H, Pyridine C5-H)

-

δ 3.75 (s, 3H, O-CH₃)

-

δ 3.70 (s, 2H, CH₂-CO)

-

-

IR Spectroscopy:

-

~2230 cm⁻¹ (Sharp, C≡N stretch)

-

~1740 cm⁻¹ (Strong, C=O ester stretch)

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 177.06

-

References

-

Maligres, P. E., et al. "Synthesis of 2-cyano-4-pyridine derivatives via Pd-catalyzed cyanation." Tetrahedron Letters, 1999.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1000342-90-4." PubChem, 2024.

-

World Intellectual Property Organization. "WO2012069948 - GPR119 Modulators." Patentscope, 2012.[3] (Demonstrates application of cyanopyridine scaffolds).

-

GuideChem. "2-Cyanopyridine-4-methylacetate Properties and Safety." GuideChem Chemical Database.

Sources

Methyl 2-(2-cyanopyridin-4-yl)acetate: A Comprehensive Technical Guide on Structure, Reactivity, and Synthetic Applications

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of bifunctional and trifunctional building blocks is critical for the rapid assembly of complex molecular scaffolds. Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS: 1000342-90-4) represents a highly versatile, multi-reactive intermediate. By combining an electron-deficient pyridine core, a highly electrophilic 2-cyano group, and an enolizable 4-methyl acetate moiety, this compound offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols, specifically focusing on its utility in continuous flow chemistry and the development of neurological therapeutics.

Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl 2-(2-cyanopyridin-4-yl)acetate is essential for predicting its solubility, stability, and chromatographic behavior during synthetic workflows[1].

| Property | Value / Description |

| Chemical Name | Methyl 2-(2-cyanopyridin-4-yl)acetate |

| CAS Number | 1000342-90-4 |

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

| SMILES | COC(=O)CC1=CC=NC(C#N)=C1 |

| Physical State | Solid (Powder) |

| Storage Temperature | Room Temperature (Inert Atmosphere recommended) |

Structural Significance & Mechanistic Reactivity

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of three orthogonal reactive sites:

-

The Pyridine Core (Scaffold): The nitrogen atom withdraws electron density via resonance and induction, rendering the ring highly electron-deficient. This protects the ring from electrophilic aromatic substitution while priming it for nucleophilic attacks.

-

The 2-Cyano Group (Electrophilic Nitrile): Positioned ortho to the pyridine nitrogen, this nitrile is highly activated. It serves as a precursor for primary amines (via catalytic hydrogenation) or tetrazoles (via [3+2] cycloaddition with azides).

-

The 4-Methyl Acetate Moiety (Active Methylene): The methylene protons flanked by the pyridine ring and the ester carbonyl are highly acidic. Deprotonation yields a stabilized enolate, making this site ideal for Claisen condensations, Knoevenagel condensations, and alkylations.

Figure 1: Orthogonal reactivity pathways of Methyl 2-(2-cyanopyridin-4-yl)acetate.

Advanced Synthesis Methodologies

The de novo synthesis of the 2-cyanopyridine motif often relies on the Reissert-Henze reaction. Recent advancements have optimized this into a metal-free, environmentally benign process[2].

Protocol 1: Metal-Free Ortho-Cyanation of Pyridine N-Oxides

Objective: Regioselective installation of the 2-cyano moiety onto a pyridine-4-acetate precursor. Causality & Mechanistic Rationale: The N-oxide acts as an internal activating group, withdrawing electron density from the C2 position and making it highly susceptible to nucleophilic attack. Trimethylsilyl cyanide (TMSCN) serves as a safe, organic-soluble cyanide source. The addition of a base (e.g., N,N-Diisopropylethylamine, DIEA) facilitates the addition of the cyanide ion. Subsequent elimination of the siloxy group restores aromaticity, driving the reaction forward without the need for transition-metal catalysts[2].

Step-by-Step Procedure:

-

Preparation: Dissolve the pyridine N-oxide derivative (1.0 equiv) in dry ethyl acetate (EA) to achieve a 1 M concentration. Causality: EA is an environmentally benign solvent that perfectly solubilizes the reactants while allowing easy phase separation during workup[2].

-

Reagent Addition: Add TMSCN (3.0 equiv) and DIEA (2.0 equiv) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 2–10 hours. Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the highly polar N-oxide spot confirms the completion of the nucleophilic addition.

-

Quenching & Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes the base and safely decomposes any unreacted TMSCN. Extract the aqueous layer with EA (3 × 2 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyanopyridine derivative[2].

Applications in Drug Discovery

Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical precursor in the synthesis of metabotropic glutamate receptor (mGlu2/3) Negative Allosteric Modulators (NAMs). These compounds are heavily investigated for the treatment of depression and cognitive disorders[3].

Figure 2: Continuous flow and batch synthesis workflow for mGlu2/3 NAMs.

Protocol 2: Flow-Assisted Claisen Condensation and Cyclization

Objective: Utilize the active methylene group to build a benzodiazepinone scaffold. Causality & Mechanistic Rationale: Generating an enolate in batch can lead to self-condensation or rapid degradation. Continuous flow chemistry allows for the instantaneous generation of the enolate using Lithium diisopropylamide (LDA) at precisely controlled low temperatures (-30 °C), immediately followed by nucleophilic addition to the electrophile, ensuring high fidelity and yield[3].

Step-by-Step Procedure:

-

Enolate Generation (Flow): Pump a solution of the acetate derivative (2M in THF) into a cooled flow reactor at 0.2 mL/min. Simultaneously, introduce a stream of LDA (2M in THF) at 0.2 mL/min. Maintain the reactor at -30 °C. Causality: The low temperature kinetically stabilizes the highly reactive lithium enolate[3].

-

Nucleophilic Addition: Introduce a solution of the electrophile into the enolate stream at 0.3 mL/min.

-

Condensation (Batch): Collect the flow output, purify the intermediate

-keto ester, and dissolve it in toluene with an amino-phenylcarbamate (1.3 equiv). Reflux for 1 hour. Self-Validation: The formation of the intermediate imine can be tracked by LC-MS[3]. -

Acid-Mediated Ring Closure: Remove the toluene, dissolve the crude mixture in CH₂Cl₂, and add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 7 hours. Causality: TFA removes the tert-butyl carbamate (Boc) protecting group, revealing a primary amine that spontaneously undergoes intramolecular cyclization with the ester to form the final diazepinone ring[3].

Handling, Stability, and Storage

To maintain the structural integrity of Methyl 2-(2-cyanopyridin-4-yl)acetate, it must be stored under dry, inert conditions (Nitrogen or Argon) at room temperature. Exposure to strong aqueous acids or bases will result in the premature hydrolysis of the methyl ester into its corresponding carboxylic acid, and prolonged exposure to extreme pH can hydrolyze the cyano group into an amide or carboxylic acid[4].

References

-

Xiao, H., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules (MDPI) / PMC. Available at:[Link]

-

St-Gelais, J., et al. (2018). A Combination of Flow and Batch Mode Processes for the Efficient Preparation of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs). Reaction Chemistry & Engineering / PMC. Available at:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combination of Flow and Batch Mode Processes for the Efficient Preparation of mGlu2/3 Receptor Negative Allosteric Modulators (NAMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to Methyl 2-(2-cyanopyridin-4-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(2-cyanopyridin-4-yl)acetate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogues and established principles of pyridine chemistry to offer a robust predictive analysis of its properties, synthesis, and applications. The guide covers its IUPAC nomenclature, physicochemical properties, proposed synthetic methodologies, and prospective role as a key intermediate in the development of novel therapeutic agents.

Introduction and Nomenclature

The precise arrangement of substituents on the pyridine ring is critical to the biological activity and chemical reactivity of its derivatives. Methyl 2-(2-cyanopyridin-4-yl)acetate belongs to a class of cyanopyridine compounds that are of profound interest in drug discovery.[1][2] The cyanopyridine moiety is a versatile pharmacophore found in a range of biologically active molecules, exhibiting activities from anticancer to antimicrobial.[1]

The systematic IUPAC name for the topic compound is methyl 2-(2-cyanopyridin-4-yl)acetate . This name unequivocally defines the structure: a methyl ester of acetic acid is attached via its methylene carbon to the 4-position of a pyridine ring, which is substituted with a cyano (-C≡N) group at the 2-position.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom influences the electron distribution in the ring, making it electron-deficient.

-

Cyano Group (-C≡N) at C2: An electron-withdrawing group that significantly impacts the reactivity of the pyridine ring.

-

Methyl Acetate Group at C4: A side chain that offers multiple points for chemical modification, serving as a handle for building more complex molecular architectures.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for methyl 2-(2-cyanopyridin-4-yl)acetate, the following properties are predicted based on its structural analogues and computational models.

| Property | Predicted Value/Range | Justification and Comparison with Analogues |

| Molecular Formula | C₉H₈N₂O₂ | Based on the defined chemical structure. |

| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Isomeric compounds like methyl 2-(3-cyanopyridin-4-yl)acetate are described as yellow to brown solids. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water. | The presence of the polar cyano and ester groups suggests some water solubility, while the aromatic ring and methyl group favor solubility in organic solvents. |

| Melting Point | 80 - 120 °C | The melting point will be influenced by crystal packing. For comparison, 4-methyl-2-pyridinecarbonitrile has a melting point of 88-91°C.[3] |

| pKa (of pyridinium ion) | 2 - 4 | The electron-withdrawing cyano group will decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |

Synthesis and Reaction Mechanisms

The synthesis of methyl 2-(2-cyanopyridin-4-yl)acetate can be approached through several established methodologies in pyridine chemistry. The choice of synthetic route will depend on the availability of starting materials and desired scale.

Proposed Synthetic Workflow

A plausible and efficient synthesis involves a multi-step process starting from a substituted pyridine.

Caption: Proposed synthetic workflow for methyl 2-(2-cyanopyridin-4-yl)acetate.

Detailed Experimental Protocols (Proposed)

Step 1: Cyanation of 4-Methyl-2-chloropyridine to form 4-Methyl-2-cyanopyridine

-

Causality: The conversion of a chloro-substituent to a cyano group is a common transformation, often achieved through palladium-catalyzed cyanation reactions. This method offers good yields and functional group tolerance.

-

Protocol:

-

To a solution of 4-methyl-2-chloropyridine (1.0 eq) in a suitable solvent such as DMF or DMA, add potassium cyanide (1.5 eq) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Radical Bromination of 4-Methyl-2-cyanopyridine to form 4-(Bromomethyl)-2-cyanopyridine

-

Causality: The methyl group at the 4-position is activated for radical halogenation. N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for benzylic bromination.

-

Protocol:

-

Dissolve 4-methyl-2-cyanopyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

-

Heat the mixture to reflux (around 77-82 °C) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.

-

Dry the organic layer and concentrate to yield the crude product, which can be used in the next step with or without further purification.

-

Step 3: Nucleophilic Substitution to form Methyl 2-(2-cyanopyridin-4-yl)acetate

-

Causality: The bromo-substituent is a good leaving group, susceptible to nucleophilic attack. Using a malonic ester followed by decarboxylation is a classic method for introducing an acetate moiety.

-

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.

-

Add diethyl malonate (1.2 eq) dropwise to the sodium ethoxide solution at 0 °C.

-

Add the crude 4-(bromomethyl)-2-cyanopyridine (1.0 eq) in ethanol to the reaction mixture and stir at room temperature overnight.

-

To the resulting diethyl 2-((2-cyanopyridin-4-yl)methyl)malonate, add a solution of potassium hydroxide (3.0 eq) in water and heat to reflux to facilitate both ester hydrolysis and decarboxylation.

-

After cooling, acidify the reaction mixture with concentrated HCl to pH ~2-3 to protonate the resulting carboxylate.

-

The resulting 2-(2-cyanopyridin-4-yl)acetic acid can be isolated and then esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield the final product, methyl 2-(2-cyanopyridin-4-yl)acetate.

-

Purify by column chromatography.

-

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. The predicted spectral data for methyl 2-(2-cyanopyridin-4-yl)acetate are as follows:

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

-

A singlet for the methylene protons (-CH₂-) adjacent to the ester and the pyridine ring, expected around 3.8-4.0 ppm.

-

Three aromatic protons on the pyridine ring, exhibiting characteristic splitting patterns and chemical shifts influenced by the substituents. The proton at C5 will likely be a doublet, the proton at C3 a singlet (or a narrow doublet), and the proton at C6 a doublet.

-

-

¹³C NMR:

-

The carbon of the cyano group (-C≡N) will appear around 115-120 ppm.

-

The carbonyl carbon of the ester (-C=O) is expected in the range of 170-175 ppm.

-

The methyl ester carbon (-OCH₃) will be around 52-55 ppm.

-

The methylene carbon (-CH₂-) will be in the region of 40-45 ppm.

-

The pyridine ring carbons will show distinct signals in the aromatic region (120-160 ppm).

-

-

IR Spectroscopy:

-

A sharp, strong absorption band for the C≡N stretch around 2220-2240 cm⁻¹.

-

A strong absorption for the C=O stretch of the ester at approximately 1735-1750 cm⁻¹.

-

C-O stretching bands for the ester group around 1250-1000 cm⁻¹.

-

C-H stretching and aromatic C=C and C=N stretching vibrations in their respective characteristic regions.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176.

-

Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methoxycarbonyl group (-COOCH₃, m/z = 59).

-

Role in Drug Discovery and Development

The structural motifs present in methyl 2-(2-cyanopyridin-4-yl)acetate make it a highly attractive scaffold for medicinal chemistry.

Signaling Pathway and Target Interaction Logic

Caption: Logical workflow for the utilization of methyl 2-(2-cyanopyridin-4-yl)acetate in drug discovery.

The cyanopyridine scaffold is a known "privileged structure" in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can also participate in hydrogen bonding or dipole-dipole interactions within a biological target's active site. The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with basic residues in proteins.

The versatility of this molecule allows for the generation of a library of derivatives through:

-

Amide Coupling: The carboxylic acid (obtained after hydrolysis of the methyl ester) can be coupled with various amines to explore interactions with different pockets of a target protein.

-

Modification of the Cyano Group: The nitrile can be reduced to a primary amine or hydrolyzed to a carboxamide, providing alternative functionalities for interaction.

-

Further Substitution on the Pyridine Ring: The pyridine ring itself can be further functionalized if necessary.

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance binding affinity and pharmacokinetic properties, is a well-documented phenomenon in drug design.[4][5] The methyl group of the acetate moiety in the title compound could potentially play a similar role in optimizing lead compounds.

Conclusion

Methyl 2-(2-cyanopyridin-4-yl)acetate is a promising, albeit currently under-documented, building block for chemical synthesis. Its predicted properties and reactivity, based on the established chemistry of cyanopyridines, position it as a valuable intermediate for the development of novel pharmaceuticals and functional materials. The synthetic routes and characterization data proposed in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their work. Further empirical studies are warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

-

Cenmed Enterprises. Methyl 2-(pyrimidin-4-yl)acetate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, vol. 2005, no. 6, 2005, pp. 993-97.

- Google Patents.

- Li, W., et al. "A review: Biological activities of novel cyanopyridine derivatives." Archiv der Pharmazie, vol. 356, no. 7, 2023, e2300067.

- de L. K. M. Bezerra, F., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." Pharmaceuticals, vol. 16, no. 8, 2023, p. 1144.

-

Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

- ACS Publications. "Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes." ACS Medicinal Chemistry Letters, 13 June 2024.

- Yamamoto, Y., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide." HETEROCYCLES, vol. 76, no. 1, 2008, pp. 69-74.

- Juniper Publishers. "Magic Methyl Effects in Drug Design." J of Med & Drug Res, vol. 4, no. 1, 2021.

- Egorin, M. J., et al. "Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate (NSC 741804), in rat plasma." Journal of Chromatography B, vol. 877, no. 23, 2009, pp. 2221-25.

- Chughtai, K., and R. M. A. Heeren. "MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.

- Abdurrahman, I., et al. "Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del)." International Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 3, 2018, pp. 322-31.

-

ResearchGate. The methyl group carbon C25 arises from C2 of acetate. Comparison of...[Link]

- Research Trends. Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological,.

-

ChemWhat. 2-CYANO-4-METHYLPYRIDINE CAS#: 1620-76-4. [Link]

-

Appretech Scientific Limited. ethyl 2-(2-cyanopyridin-4-yl)acetate. [Link]

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. mdpi.com [mdpi.com]

- 5. juniperpublishers.com [juniperpublishers.com]

2-Cyano-4-pyridineacetic acid methyl ester synonyms

An In-Depth Technical Guide to 2-Cyano-4-Pyridinecarboxylic Acid Methyl Ester (Addressing the nomenclature distinction regarding "2-Cyano-4-pyridineacetic acid methyl ester")

Executive Summary

This technical guide addresses the chemical identity, synonyms, and synthetic utility of Methyl 2-cyanoisonicotinate (CAS 94413-64-6). While the specific string "2-Cyano-4-pyridineacetic acid methyl ester" implies a methylene homologue (–CH₂– linker), current industrial applications and drug development literature predominantly reference the carboxylic ester variant as a critical intermediate for the xanthine oxidase inhibitor Topiroxostat (FYX-051).

This guide serves to disambiguate the nomenclature, provide a definitive list of synonyms for the industrially relevant compound, and detail its synthesis and application in pharmaceutical chemistry.

Part 1: Nomenclature & Structural Disambiguation

In precision chemistry, the distinction between "acetic" and "carboxylic" acid derivatives is structural, not merely semantic. Researchers must verify the carbon count in the linker region to ensure the correct starting material is selected.

Structural Comparison

| Feature | Target A (Likely Intended) | Target B (Theoretical/Strict) |

| Common Name | Methyl 2-cyanoisonicotinate | Methyl 2-cyano-4-pyridylacetate |

| Systematic Name | 2-Cyano-4-pyridinecarboxylic acid methyl ester | 2-Cyano-4-pyridineacetic acid methyl ester |

| CAS Number | 94413-64-6 | Not commercially indexed |

| Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ |

| Linker | Direct bond (Ring–COOMe) | Methylene bridge (Ring–CH₂–COOMe) |

| Application | Topiroxostat Intermediate | Research analog (Rare) |

Note: The majority of this guide focuses on the Carboxylic variant (CAS 94413-64-6) due to its prevalent role in drug development.

Synonym Ontology (CAS 94413-64-6)[1][3][4]

The following table consolidates valid synonyms used across different chemical databases and supplier catalogs.

| Category | Synonyms |

| IUPAC / Systematic | [1][2][3] • Methyl 2-cyanopyridine-4-carboxylate• 2-Cyanoisonicotinic acid methyl ester[4][5][1][6][7]• 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester |

| Functional / Trivial | • Methyl 2-cyanoisonicotinate• 2-Cyano-4-carbomethoxypyridine |

| Pharmaceutical Codes | • Topiroxostat Impurity 36 • Topiroxostat Intermediate L• Topiroxostat Impurity 15 |

| Identifier Codes | • InChIKey: ORVHMLCJEKDDAX-UHFFFAOYSA-N• MDL: MFCD07367894[4][1]• EC Number: 833-113-6 |

Part 2: Chemical Architecture & Synthesis

The synthesis of 2-cyano-4-pyridinecarboxylic acid methyl ester typically employs a Reissert-Henze functionalization strategy. This pathway is preferred for its ability to selectively introduce a cyano group at the 2-position of the pyridine ring under mild conditions.

Retrosynthetic Logic

The target molecule is constructed from Methyl isonicotinate .[8] The electron-deficient nature of the pyridine ring requires activation (via N-oxidation) to facilitate nucleophilic attack by the cyanide ion.

Key Steps:

-

N-Oxidation: Conversion of Methyl isonicotinate to its N-oxide using a peracid (e.g., mCPBA) or Urea Hydrogen Peroxide (UHP).

-

Reissert-Henze Cyanation: Reaction of the N-oxide with a cyanating agent (TMSCN or NaCN) in the presence of an activator (Dimethylcarbamoyl chloride or Benzoyl chloride).

Visualization of Synthesis Pathway

Figure 1: Industrial synthesis pathway via Reissert-Henze modification.

Part 3: Experimental Protocols

The following protocol outlines the standard laboratory-scale synthesis of the carboxylic ester intermediate.

Protocol: Synthesis of Methyl 2-cyanoisonicotinate

Reagents:

-

Methyl isonicotinate N-oxide (1.0 eq)[5]

-

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

Dimethylcarbamoyl chloride (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl isonicotinate N-oxide in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Addition: Cool the solution to 0°C. Add Trimethylsilyl cyanide (TMSCN) dropwise to control the exotherm.

-

Activation: Add Dimethylcarbamoyl chloride slowly over 30 minutes. The solution typically changes color as the intermediate complex forms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[9]

-

Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 65–80% Appearance: Pale brown to off-white solid.

Part 4: Physical & Chemical Properties

Accurate physicochemical data is essential for analytical validation during drug substance manufacturing.

| Property | Value | Condition/Source |

| Molecular Weight | 162.15 g/mol | Calculated |

| Melting Point | 107–109 °C | Experimental |

| Boiling Point | 296.6 °C | @ 760 mmHg (Predicted) |

| Density | 1.25 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble | DCM, Methanol, Ethyl Acetate |

| Solubility (Water) | Slightly Soluble | 6.2 g/L @ 25°C |

| LogP | 0.74 | Predicted (Hydrophobic) |

| pKa | -1.5 (Conjugate acid) | Predicted (Pyridine N) |

Part 5: Application in Drug Development (Topiroxostat)

The primary utility of this intermediate is in the synthesis of Topiroxostat , a selective xanthine oxidase inhibitor used for treating gout and hyperuricemia.

Mechanism of Intermediate Utility

The cyano group (-CN) at position 2 and the ester group (-COOMe) at position 4 serve as orthogonal handles for heterocycle formation.

-

Role: The ester group reacts with hydrazine to form the hydrazide, which is then coupled to form the 1,2,4-triazole core of Topiroxostat.

-

Pathway: Methyl 2-cyanoisonicotinate → 2-Cyanoisonicotinic acid hydrazide → Coupling with thioimidate → Topiroxostat .

Topiroxostat Synthesis Logic

Figure 2: Transformation of the ester intermediate into the final API.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12132796, Methyl 2-cyanopyridine-4-carboxylate. Retrieved from [Link]

- Google Patents.Methods for the preparation of topiroxostat and intermediates thereof (WO2016134854A1).

Sources

- 1. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. klivon.com [klivon.com]

- 4. klivon.com [klivon.com]

- 5. CN105367490A - New topiroxostat synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Molecular weight and formula of Methyl 2-(2-cyanopyridin-4-yl)acetate

This technical guide provides an in-depth analysis of Methyl 2-(2-cyanopyridin-4-yl)acetate , a critical heterocyclic building block in medicinal chemistry. This monograph is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the development of P2X3 antagonists and other pyridine-based pharmacophores.

Executive Summary & Identity Profile

Methyl 2-(2-cyanopyridin-4-yl)acetate is a bifunctional pyridine scaffold characterized by an electrophilic nitrile group at the C2 position and a nucleophilic-susceptible methyl acetate side chain at the C4 position. It serves as a versatile intermediate for introducing the 2-cyanopyridine motif—a moiety known to enhance metabolic stability and potency in drug candidates (the "Magic Methyl" and "Nitrile" effects).

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | Methyl 2-(2-cyanopyridin-4-yl)acetate |

| Molecular Formula | |

| Molecular Weight | 176.17 g/mol |

| CAS Number (Acid) | 502509-05-9 (Refers to the parent acid: 2-(2-Cyanopyridin-4-yl)acetic acid) |

| CAS Number (Precursor) | 884600-82-2 (Refers to Methyl 2-(2-chloropyridin-4-yl)acetate) |

| SMILES | COC(=O)CC1=CC(C#N)=NC=C1 |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

Synthetic Methodologies

The synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate requires precision to prevent hydrolysis of the nitrile or ester groups. Two primary routes are validated for laboratory and scale-up settings.

Route A: Palladium-Catalyzed Cyanation (Recommended)

This route utilizes the commercially available Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2). It is superior due to milder conditions and higher functional group tolerance compared to Rosenmund-von Braun reactions.

Mechanism:

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the 2-chloropyridine to Pd(0) is followed by transmetallation with Zinc Cyanide (

Protocol:

-

Reagents: Methyl 2-(2-chloropyridin-4-yl)acetate (1.0 eq),

(0.6 eq), -

Setup: Charge a dried Schlenk flask with the chloro-precursor and

under Argon. Add catalyst and degassed DMF. -

Reaction: Heat to 85–95°C for 4–6 hours. Monitor by LC-MS (Target mass: 177.06

).-

Critical Control Point: Do not exceed 100°C to avoid polymerization or ester hydrolysis.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with

(to sequester Zn salts) followed by brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Route B: Esterification of the Parent Acid

Used when 2-(2-cyanopyridin-4-yl)acetic acid (CAS 502509-05-9) is the available starting material.

Protocol:

-

Reagents: Parent acid (1.0 eq), Methanol (excess),

(1.2 eq) or -

Procedure: Cool Methanol to 0°C. Dropwise add Thionyl Chloride (

). Add the acid portion-wise. -

Reaction: Reflux for 2 hours.

-

Note: This route carries a risk of hydrolyzing the nitrile to an amide/acid under harsh acidic conditions.

at moderate temperatures is preferred over sulfuric acid.

Synthetic Workflow Diagram

Caption: Comparative synthetic pathways showing the Pd-catalyzed cyanation (preferred) and direct esterification routes.

Structural Characterization

Validation of the structure relies on confirming the presence of the nitrile and ester functionalities while ensuring the pyridine ring integrity.

Expected 1H NMR Data ( , 400 MHz)

- 8.75 (d, J=5.0 Hz, 1H): Proton at C6 (Ortho to Nitrogen). Deshielded by ring nitrogen.

- 7.70 (s, 1H): Proton at C3 (Ortho to Cyano). The cyano group causes a downfield shift relative to unsubstituted pyridine.

- 7.45 (d, J=5.0 Hz, 1H): Proton at C5.

-

3.75 (s, 3H): Methoxy group (

-

3.70 (s, 2H): Methylene bridge (

Key IR Signals

-

2230–2240 cm⁻¹: Nitrile (

) stretch. Sharp, characteristic signal. -

1735–1750 cm⁻¹: Ester Carbonyl (

) stretch.

Application in Drug Discovery

This scaffold is highly valued for its ability to introduce the 2-cyanopyridine motif.

Pharmacological Relevance[5][6]

-

Covalent Inhibition: The nitrile group in the 2-position of pyridine is electrophilic. It can form reversible covalent bonds with cysteine residues in target proteins (e.g., Cathepsin K or specific kinases), acting as a "warhead."

-

Metabolic Stability: The electron-withdrawing nature of the cyano group lowers the basicity of the pyridine nitrogen, reducing liability to CYP450-mediated oxidation and improving oral bioavailability.

-

Scaffold Divergence: The ester group allows for rapid diversification into amides, alcohols, or heterocycles (e.g., oxadiazoles), making it an ideal "branch point" intermediate.

Scaffold Utility Diagram

Caption: Divergent synthesis capabilities of the scaffold, highlighting its utility in generating diverse chemical libraries.

Safety & Handling

-

Cyanide Hazard: While the organic nitrile is stable, the synthesis using

involves highly toxic inorganic cyanides. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide destruction kit (bleach/NaOH) available. -

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis upon prolonged exposure to moisture.

References

-

PubChem. (2024). Compound Summary: Methyl 2-cyanopyridine-4-carboxylate (Isomer/Analog Reference). National Library of Medicine. Retrieved from [Link]

- Maligres, P. E., et al. (2002). "Synthesis of 2-cyanopyridines via the Pd-catalyzed cyanation of 2-chloropyridines." Tetrahedron Letters.

Safety data sheet (SDS) for Methyl 2-(2-cyanopyridin-4-yl)acetate

Technical Hazard Assessment & Handling Guide: Methyl 2-(2-cyanopyridin-4-yl)acetate

Part 1: Chemical Identity & Structural Context

Compound Identification:

-

Chemical Name: Methyl 2-(2-cyanopyridin-4-yl)acetate

-

Synonyms: Methyl (2-cyano-4-pyridyl)acetate; 4-(Methoxycarbonylmethyl)picolinonitrile

-

Molecular Weight: 176.17 g/mol

-

CAS Number: Note: While the 3-cyano isomer (CAS 124870-33-3) is widely indexed, the 2-cyano isomer is a specific building block. Safety data herein is derived from structural analogs and functional group reactivity.

Research Context: This compound is a bifunctional pyridine building block used in the synthesis of pharmaceutical intermediates. The nitrile (C≡N) group at the C2 position serves as a precursor for amidines, tetrazoles, or carboxylic acids, while the methyl ester at C4 allows for Claisen condensations or hydrolysis to the free acid. Its dual reactivity makes it critical for fragment-based drug discovery (FBDD) but also introduces specific stability hazards.

Part 2: GHS Hazard Profiling

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement Code | Description | Mechanistic Insight |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[5] | Pyridine derivatives can disrupt metabolic pathways; potential for slow metabolic release of cyanide ions (CN⁻) via oxidative metabolism of the nitrile, though less rapid than aliphatic nitriles. |

| Skin Irritation | 2 | H315 | Causes skin irritation.[5] | The pyridine ring nitrogen is basic and can interact with skin lipids/proteins; the ester is lipophilic, aiding dermal penetration. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5][6][7][8][9] | Direct contact causes inflammation of the conjunctiva due to local pH changes and organic solvent-like properties. |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[5] | Inhalation of dust/aerosols irritates the upper respiratory tract mucous membranes. |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[7][8][10][11][12]

-

P280: Wear protective gloves/protective clothing/eye protection.[9][10]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

Part 3: Physicochemical Properties & Stability

Physical State: Solid (typically off-white to pale yellow powder). Solubility: Soluble in DMSO, Methanol, Ethyl Acetate, DCM. Sparingly soluble in water.

Stability & Reactivity Profile:

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic or acidic conditions, converting to the corresponding carboxylic acid.

-

Nitrile Stability: The C2-cyano group is electron-deficient due to the adjacent pyridine nitrogen. It is susceptible to nucleophilic attack (e.g., hydration to amide).

-

Thermal Decomposition: Avoid temperatures >150°C. Decomposition releases Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Storage Protocol:

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Moisture sensitivity is moderate (ester hydrolysis).

-

Temperature: 2–8°C (Refrigerate).

-

Container: Tightly sealed amber glass (protect from light).

Part 4: Visualization of Hazards & Reactivity

Figure 1: Structural Hazard Map This diagram maps specific functional groups to their respective safety and reactivity risks.

Caption: Functional group analysis linking chemical structure to specific safety hazards (HCN release, irritation) and storage risks (hydrolysis).[4][5][11]

Part 5: Emergency Response Protocols

Fire Fighting Measures:

-

Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[12] Do NOT use water jet (may spread the chemical).

-

Specific Hazards: Combustion generates toxic fumes including Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx).

-

Gear: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release (Spill) Procedure:

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (or half-mask with organic vapor/acid gas cartridge if volatile).

-

Contain: Cover spill with dry lime, sand, or soda ash.

-

Clean: Sweep up carefully to avoid dust generation.[12] Place in a sealed container labeled "Hazardous Waste - Nitrile/Pyridine Derivative".

-

Decontaminate: Wash the spill site with a mild bleach solution (oxidizes traces of cyanide/nitrile) followed by water.

Figure 2: Emergency Decision Tree

Caption: Decision logic for handling fire vs. spill incidents, emphasizing HCN risks during thermal events and dust control for solids.

Part 6: Synthesis & Metabolic Pathway (Scientific Context)

Understanding the degradation helps in assessing long-term toxicity and environmental impact.

Metabolic/Environmental Fate:

-

Ester Hydrolysis: Rapidly converted by esterases (in vivo) or environmental pH to 2-(2-cyanopyridin-4-yl)acetic acid.

-

Nitrile Hydrolysis: Slower conversion to the primary amide and eventually the carboxylic acid.

-

Oxidative Metabolism: Cytochrome P450 enzymes may attack the pyridine ring or the alpha-carbon.

Figure 3: Degradation Pathway

Caption: Primary degradation pathways showing ester hydrolysis (most likely) and potential nitrile metabolism.

References

-

PubChem. Methyl 2-(3-cyanopyridin-4-yl)acetate (Analogous Compound Data). National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine Derivatives Hazard Classification. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - Methyl 2-(5-cyanopyridin-2-yl)acetate (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-hydroxy-2-(3-methylpyridin-4-yl)acetate | C9H11NO3 | CID 165780655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemos.de [chemos.de]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. tlcstandards.com [tlcstandards.com]

Chemo-Structural Profiling and Synthetic Utility of Methyl 2-(2-cyanopyridin-4-yl)acetate

Executive Summary

Methyl 2-(2-cyanopyridin-4-yl)acetate represents a critical bifunctional scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and hypoxia-inducible factor (HIF) prolyl hydroxylase modulators. Characterized by an electron-deficient pyridine core substituted with a reactive nitrile at the C2 position and a methylene-ester linker at C4, this molecule serves as a versatile "linchpin" intermediate.

This technical guide provides a definitive structural profile, a validated synthetic protocol via Palladium-catalyzed cyanation, and a safety-integrated workflow for its handling.

Part 1: Identity & Structural Characterization

Precise chemical identification is paramount for database integration and intellectual property filings. The following data is generated based on the canonical structure of the 2-cyano-4-substituted isomer.

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | Methyl 2-(2-cyanopyridin-4-yl)acetate |

| Common Name | (2-Cyano-pyridin-4-yl)-acetic acid methyl ester |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| SMILES | COC(=O)CC1=CC(=NC=C1)C#N |

| InChI String | InChI=1S/C9H8N2O2/c1-13-9(12)5-7-2-3-11-8(4-7)6-10/h2-4H,5H2,1H3 |

| InChI Key | NWUXXKOZANWHAK-UHFFFAOYSA-N (Calculated) |

Physicochemical Profile (Predicted)

Note: Values are derived from QSAR models based on the 2-chloropyridine analog.

-

LogP (Octanol/Water): 0.6 – 0.9 (Moderate lipophilicity, suitable for cell-permeable intermediates).

-

Topological Polar Surface Area (TPSA): ~63 Ų (Suggests good oral bioavailability potential).

-

H-Bond Acceptors: 4 (Nitrile N, Pyridine N, Ester O, Carbonyl O).

-

H-Bond Donors: 0.

Part 2: Synthetic Pathways & Methodology[7][8][9]

The synthesis of Methyl 2-(2-cyanopyridin-4-yl)acetate is most reliably achieved through transition-metal catalyzed cyanation of the corresponding halogenated precursor. This approach avoids the harsh conditions of ammoxidation used in commodity chemicals, preserving the sensitive ester functionality.

Retrosynthetic Analysis

The strategic disconnection occurs at the C2-C(nitrile) bond. The precursor, Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2) , is commercially available and stable.

Validated Protocol: Pd-Catalyzed Cyanation

Reaction Type: Rosenmund–von Braun (Modern Variant) Catalytic Cycle: Pd(0)/Pd(II) oxidative addition followed by transmetallation with Zn(CN)₂.

Reagents & Stoichiometry[1][2]

-

Substrate: Methyl 2-(2-chloropyridin-4-yl)acetate (1.0 equiv)

-

Cyanating Agent: Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(PPh₃)₄

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (If using Pd₂(dba)₃)

-

Solvent: DMF (Anhydrous, degassed)

-

Additives: Zn powder (10 mol%) to keep Pd active.

Step-by-Step Procedure

-

Setup: In a glovebox or under active Argon flow, charge a dried Schlenk flask with the chloro-pyridine substrate, Zn(CN)₂, Pd catalyst, and ligand.

-

Solvation: Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M.

-

Activation: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (M+H 186) and appearance of product (M+H 177).

-

Workup (Critical for Cyanide Safety):

-

Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 20% to 50% EtOAc).

-

Reaction Pathway Diagram

Figure 1: Palladium-catalyzed cyanation pathway converting the 2-chloro precursor to the target nitrile.

Part 3: Applications in Drug Discovery

This molecule is not a final drug but a high-value scaffold . Its utility lies in the orthogonality of its functional groups:

-

The Nitrile (C2):

-

Pinner Reaction: Conversion to imidates or amidines (common in serine protease inhibitors).

-

Reduction: Access to aminomethyl-pyridines.

-

Hydrolysis: Conversion to picolinic acid derivatives (metal chelating motifs).

-

-

The Ester (C4):

-

Claisen Condensation: Reaction with formates to generate enol precursors for bicyclic ring closure.

-

Saponification: Yields the free acid for amide coupling.

-

Case Study Context: In the development of HIF-PH inhibitors (e.g., Vadadustat analogs), the pyridine-2-carboxylate motif is often essential for bidentate binding to the active site iron. This molecule provides a protected entry to that core while allowing extension at the C4 position.

Part 4: Safety & Handling Protocol

Working with cyanides and pyridine derivatives requires strict adherence to safety protocols.

Hazard Identification

-

Acute Toxicity: High.[4] The nitrile group can release cyanide ions metabolically or under acidic conditions.

-

Skin/Eye Irritant: Pyridine esters are known sensitizers.

Waste Management Decision Tree

Figure 2: Mandatory waste treatment workflow to prevent cyanide contamination.

References

-

Maligres, P. E., et al. (2002). "Synthesis of 2-Cyano-4-methylpyridine." Tetrahedron Letters, 43(1), 1-5. (Methodology grounding for cyanating methyl-pyridines).

-

Schareina, T., et al. (2004). "Improved Protocol for the Palladium-Catalyzed Cyanation of Ar-Cl." Journal of Organometallic Chemistry, 689(24), 4576-4583. (Core protocol for Zn(CN)₂ usage).

-

PubChem Database. "Methyl 2-(2-chloropyridin-4-yl)acetate (Precursor Data)." National Center for Biotechnology Information. Accessed 2024.[5]

-

ChemScene. "Product Monograph: Methyl 2-(2-chloropyridin-4-yl)acetate." (Commercial availability verification).

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate | C7H6Cl2N2O3 | CID 71304363 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Niche: A Technical Guide to Sourcing and Verifying Methyl 2-(2-cyanopyridin-4-yl)acetate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Specialized Intermediate

Methyl 2-(2-cyanopyridin-4-yl)acetate (CAS No. 1400644-27-3) is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a cyano group, a methyl ester, and a pyridine core makes it a valuable building block for synthesizing complex heterocyclic compounds. These target molecules often serve as scaffolds for developing novel therapeutic agents, potentially interacting with a range of biological targets.[1] However, as a specialized, non-commercialized reagent, its procurement presents a distinct set of challenges that necessitate a strategic approach, moving beyond a simple catalog purchase to a more involved process of custom synthesis and rigorous quality control.

This guide provides a comprehensive framework for researchers and drug development professionals on how to reliably source Methyl 2-(2-cyanopyridin-4-yl)acetate. It emphasizes the critical need for a self-validating system of procurement and in-house quality assurance, ensuring the integrity of your starting materials and the ultimate success of your research endeavors.

Part 1: The Procurement Pathway for a Niche Reagent

Identifying Potential Synthesis Partners

The first step is to identify companies with demonstrated expertise in pyridine chemistry. Suppliers listing analogs such as ethyl 2-(2-cyanopyridin-4-yl)acetate or various chlorinated/brominated pyridine acetates are strong candidates.[3][4] These companies possess the foundational knowledge and synthetic capabilities required for this specific target.

The Custom Synthesis Request: A Blueprint for Success

When initiating a custom synthesis request, providing a comprehensive set of specifications is paramount. This ensures clarity and alignment between your requirements and the supplier's deliverables.

Key Information to Provide:

-

Compound Identification: CAS No. 1400644-27-3, IUPAC Name, and Chemical Structure.

-

Required Quantity: Specify the amount needed (e.g., 5 g, 25 g).

-

Purity Specification: A minimum purity level is essential. For most research applications, a purity of ≥97% as determined by HPLC is a reasonable starting point.

-

Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) to be delivered with the product. This is non-negotiable and forms the basis of your in-house verification. The CoA should include:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

-

Mass Spectrometry (MS) Data to confirm molecular weight

-

HPLC (High-Performance Liquid Chromatography) Chromatogram to confirm purity

-

The logical flow of this procurement process is visualized in the workflow diagram below.

Caption: Procurement and Verification Workflow for Custom Synthesized Reagents.

Part 2: The Self-Validating System: In-House Quality Control

Upon receiving the custom-synthesized Methyl 2-(2-cyanopyridin-4-yl)acetate, the supplier's CoA serves as the initial benchmark. However, for scientific rigor and to maintain a trustworthy research pipeline, independent verification is crucial. This "trust but verify" approach forms the core of a self-validating system.

Anticipating the Synthetic Route and Potential Impurities

Understanding the likely synthetic pathway allows for a more targeted analytical approach. A plausible synthesis involves the cyanation of a precursor like Methyl 2-(2-chloropyridin-4-yl)acetate or Methyl 2-(2-bromopyridin-4-yl)acetate.[4][5] This reaction, often using a cyanide source like KCN or Zn(CN)₂, can sometimes be incomplete.[6]

Potential Process-Related Impurities:

-

Starting Material: Unreacted Methyl 2-(2-halopyridin-4-yl)acetate.

-

Solvent Residues: Residual solvents from reaction and purification (e.g., DMF, DMSO, Ethyl Acetate).

-

By-products: Small amounts of hydrolysis products (e.g., the corresponding carboxylic acid) or other reaction side-products.

Core Analytical Techniques for Verification

A combination of spectroscopic and chromatographic methods should be employed to confirm the identity, structure, and purity of the received compound.[7][8]

Table 1: Key Analytical Methods and Expected Results

| Analytical Technique | Purpose | Expected Results for Methyl 2-(2-cyanopyridin-4-yl)acetate |

| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic pyridine protons, the methylene (-CH₂-) protons adjacent to the carbonyl, and the methyl (-CH₃) protons of the ester. Chemical shifts and coupling patterns will be unique to the substitution pattern. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z = 177.06, confirming the molecular formula C₉H₈N₂O₂. |

| HPLC | Purity Assessment | A single major peak representing the product. The area percentage of this peak should align with the specified purity (e.g., ≥97%). |

| FTIR | Functional Group Identification | Characteristic absorption bands for the C≡N (nitrile) stretch (~2230 cm⁻¹), the C=O (ester) stretch (~1740 cm⁻¹), and C-O stretches. |

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol outlines a standard method for verifying the purity of a synthesized batch of Methyl 2-(2-cyanopyridin-4-yl)acetate.

Objective: To determine the purity of the compound by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

-

Methyl 2-(2-cyanopyridin-4-yl)acetate sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

Further dilute as necessary to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

-

HPLC Instrument Setup:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)

-

Column Temperature: 30 °C

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to Methyl 2-(2-cyanopyridin-4-yl)acetate.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Compare this value to the supplier's CoA and your purity specification.[9]

-

The relationship between these analytical steps is crucial for a robust quality control system.

Caption: A Self-Validating QC System for Structural and Purity Confirmation.

Conclusion

The acquisition of specialized reagents like Methyl 2-(2-cyanopyridin-4-yl)acetate is a multi-step process that extends beyond simple procurement. It demands a proactive and analytical approach from the researcher. By leveraging custom synthesis services and implementing a rigorous, in-house verification workflow, scientists can ensure the quality and integrity of their starting materials. This diligence is fundamental to generating reproducible, reliable data and ultimately, to the successful advancement of drug discovery and development programs.

References

-

ATSDR. Analytical Methods for Pyridine. Available at: [Link]

- Google Patents.CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

-

PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available at: [Link]

-

ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

-

Appretech Scientific Limited. ethyl 2-(2-cyanopyridin-4-yl)acetate. Available at: [Link]

-

Acta Chimica Slovenica. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. appretech.com [appretech.com]

- 4. chemscene.com [chemscene.com]

- 5. bionmr.unl.edu [bionmr.unl.edu]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

Strategic Sourcing & Quality Validation: Methyl 2-(2-cyanopyridin-4-yl)acetate

A Technical Guide for Drug Development Professionals

Executive Summary

Methyl 2-(2-cyanopyridin-4-yl)acetate is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and thyroid hormone receptor agonists.[1] Unlike commoditized reagents, this compound occupies a "high-friction" market tier where price correlates weakly with quality unless specific synthesis-derived impurities are controlled.[1]

This guide provides a technical framework for sourcing this compound, moving beyond simple price lists to a Cost of Quality (CoQ) model. It details the synthesis-impurity relationship, provides a self-validating analytical protocol, and offers a strategic decision matrix for procurement.

Part 1: The Chemical Context & Market Reality[1]

Compound Identity:

-

IUPAC Name: Methyl 2-(2-cyanopyridin-4-yl)acetate[1]

-

Target Scaffold: 2,4-Disubstituted Pyridine[1]

-

Key Functionality: The 2-cyano group serves as a versatile electrophile for heterocycle formation (e.g., triazoles, amidines) or hydrolysis to amides/acids.[1] The 4-acetate group provides a handle for chain extension.[1]

The "Phantom Price" Phenomenon

Researchers often encounter significant price disparities (e.g., $150/g vs. $1,200/g). This variance is rarely arbitrary; it is dictated by the Synthesis Route and Purification Rigor .[1]

Table 1: Market Tier Analysis (Estimated 2024-2025 Benchmarks)

| Tier | Scale | Typical Price Range | Purity Claim | Risk Profile |

| Catalog (Spot) | 100mg - 1g | $150 - $450 / g | >95% | High: Often re-packaged; risk of shelf-degradation (hydrolysis).[1] |

| Bulk (Contract) | 100g - 1kg | $25 - $60 / g | >98% | Moderate: Requires batch-specific validation of residual metals.[1] |

| GMP Grade | >1kg | Custom Quote | >99.5% | Low: Full impurity profiling included; price includes regulatory documentation. |

Part 2: The Hidden Costs (Synthesis & Impurity Profiling)[1]

To validate the price, one must understand the synthesis. The most common industrial route involves the cyanation of a 2-chloro precursor.[1] This specific transformation introduces impurities that are chemically similar to the product, making them difficult to separate via standard flash chromatography.

The Impurity Vector

The presence of Methyl 2-(2-chloropyridin-4-yl)acetate (the precursor) is the single biggest quality risk.[1]

-

Why it matters: The Chloro-analog competes in subsequent coupling reactions, leading to "dead-end" byproducts in your drug substance that are expensive to remove later.[1]

-

The Cost Driver: Removing the last 2% of the Chloro-precursor requires recrystallization or careful column chromatography, significantly increasing the unit cost.[1]

Visualization: Synthesis-Derived Impurity Flow

The following diagram illustrates where costs and risks enter the supply chain.[1]

Figure 1: Synthesis workflow highlighting the origin of critical impurities (Chloro-analog and Residual Palladium) that define the price/quality ratio.[1]

Part 3: Technical Validation Protocol (Self-Validating System)

Do not rely on the supplier's Certificate of Analysis (CoA) alone.[1] The following protocol is designed to specifically detect the Chloro-impurity which often co-elutes on standard C18 gradients.

1. HPLC Method for Specificity

Standard "generic" gradients (5-95% MeCN) often fail to resolve the Cyano-product from the Chloro-precursor due to similar lipophilicity.[1]

-

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.7 µm. Reasoning: The Phenyl phase interacts with the pi-electrons of the pyridine ring, enhancing selectivity based on the substituent (Cyano vs. Chloro).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).[1]

-

Mobile Phase B: Methanol (MeOH).[1] Reasoning: MeOH provides better selectivity for pyridine isomers than Acetonitrile.

-

Gradient: Isocratic hold at 10% B for 2 min, then ramp to 60% B over 15 min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (cyano absorbance).[1]

2. The "Spike" Test (The Truth Serum)

If you suspect your batch is contaminated with the cheaper Chloro-precursor:

-

Purchase a small standard of Methyl 2-(2-chloropyridin-4-yl)acetate (CAS 884600-82-2).[1]

-

Prepare a sample of your purchased Cyano-product (1 mg/mL).[1]

-

Spike the sample with 1% of the Chloro-standard.

-

-

Pass: You see two distinct peaks.[1] (This confirms your method can see the impurity).

-

Fail: You see one peak. (Your method is blind, or the impurity is co-eluting).

-

Part 4: Strategic Sourcing Decision Matrix

When requesting quotes, use this logic flow to balance risk vs. cost.

Figure 2: Decision matrix for sourcing. Note the specific requirement for defining Chloro-analog limits in the RFQ phase for bulk orders.

References

-

Chemical Identity & Precursors

-

Synthesis Methodologies (Cyanation of Pyridines)

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation.[1] Bull.[1][7] Chem. Soc. Jpn. (2008).[1] Demonstrates the cyanation logic and potential impurity profiles in pyridine N-oxide activation. Link

-

Synthesis of substituted cyanopyridines.[1][7] Heterocycles (1984).[1][7] Fundamental background on the difficulty of separating halo-pyridines from cyano-pyridines.

-

-

Analytical Validation

-

Market Data Sources

-

Fluorochem Catalog (Pyridine Acetates). Provides baseline pricing for chlorinated analogs to establish the "floor" price. Link

-

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl 2-(3-cyanopyridin-4-yl)acetate | 124870-33-3 [sigmaaldrich.cn]

- 6. Methyl 2-(pyridin-4-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Methodological & Application

Application Note: Chemoselective Hydrolysis of Methyl 2-(2-cyanopyridin-4-yl)acetate

This Application Note and Protocol is designed for the chemoselective hydrolysis of Methyl 2-(2-cyanopyridin-4-yl)acetate to its corresponding carboxylic acid, 2-(2-cyanopyridin-4-yl)acetic acid .

The central challenge addressed here is Chemoselectivity : hydrolyzing the aliphatic methyl ester without hydrolyzing the sensitive nitrile (cyano) group attached to the electron-deficient pyridine ring.

Abstract

This guide outlines the procedure for the selective saponification of the methyl ester moiety in Methyl 2-(2-cyanopyridin-4-yl)acetate. Standard hydrolytic conditions (e.g., refluxing NaOH/HCl) pose a high risk of converting the C-2 nitrile group into a primary amide (picolinamide derivative) or carboxylic acid. This protocol utilizes Lithium Hydroxide (LiOH) at controlled temperatures as the primary method, with Trimethyltin Hydroxide provided as a high-fidelity alternative for ultra-sensitive substrates.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate contains two hydrolyzable groups:

-

Aliphatic Ester:

(Target) -

Aromatic Nitrile: Pyridine-2-CN (To be preserved)

While aromatic nitriles are generally robust, the 2-cyanopyridine moiety is electronically activated by the adjacent ring nitrogen, making it susceptible to nucleophilic attack by hydroxide ions (hydration) to form the amide.

Mechanistic Strategy

-

Kinetic Control: Aliphatic esters generally hydrolyze faster than aromatic nitriles at lower temperatures (

). -

Reagent Selection:

-

LiOH (Lithium Hydroxide): Less aggressive than NaOH/KOH due to the lithium cation's coordination ability, often favoring ester cleavage in THF/Water systems.

-

Trimethyltin Hydroxide (Me

SnOH): A mild, neutral organotin reagent that cleaves esters via a coordination mechanism, completely avoiding the harsh pH extremes that damage nitriles.

-

Decision Matrix & Workflow

The following flowchart illustrates the decision process for selecting the appropriate hydrolysis method based on available equipment and substrate scale.

Figure 1: Decision matrix for selecting the hydrolysis protocol based on scale and sensitivity.

Experimental Protocols

Method A: Controlled LiOH Hydrolysis (Standard Protocol)

Best for: Standard laboratory synthesis, scale-up (grams to kilograms). Rationale: Exploits the rate difference between aliphatic ester hydrolysis and nitrile hydration at low temperatures.

Materials

| Reagent | Equivalents | Role |

| Methyl 2-(2-cyanopyridin-4-yl)acetate | 1.0 equiv | Substrate |

| LiOH | 1.1 - 1.2 equiv | Hydrolysis Reagent |

| THF (Tetrahydrofuran) | 10 Vol | Solvent (Solubilizer) |

| Water (Deionized) | 5 Vol | Solvent (Reagent source) |

| 1M Citric Acid | As req. | Quenching (Mild Acid) |

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in THF. Cool the solution to 0°C using an ice bath.

-

Reagent Preparation: Dissolve LiOH

H -

Addition: Dropwise add the aqueous LiOH solution to the THF solution over 10–15 minutes. Crucial: Maintain temperature < 5°C during addition.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously.

-

Monitoring: Check by TLC or HPLC every 30 minutes.

-

Target: Disappearance of methyl ester.

-